2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Description
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O5S2 and its molecular weight is 463.57. The purity is usually 95%.
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Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a novel synthetic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core linked to a trimethoxyphenyl group via an acetamide moiety. The presence of multiple functional groups suggests diverse interactions with biological targets.
Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action. The thieno[3,2-d]pyrimidine scaffold is known for its ability to interact with various enzymes and receptors. Potential mechanisms for this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cholinesterases and cyclooxygenases (COX), which are critical in neurodegenerative diseases and inflammation.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
Biological Assays and Efficacy
To evaluate the biological activity of this compound, various in vitro assays have been conducted:
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives in models of Alzheimer's disease. The compound demonstrated significant inhibition of AChE and BChE, suggesting potential benefits in cognitive preservation.
- Anti-inflammatory Properties : In another study focusing on inflammatory pathways, the compound was shown to inhibit COX enzymes effectively. This inhibition could lead to reduced prostaglandin synthesis, thereby alleviating inflammation-related symptoms.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S2/c1-5-6-8-24-20(26)19-14(7-9-30-19)23-21(24)31-12-17(25)22-13-10-15(27-2)18(29-4)16(11-13)28-3/h7,9-11H,5-6,8,12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIOOJTAXZGJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.